Curcumenone

Vue d'ensemble

Description

Curcumenone is a natural product found in Curcuma aromatica and Curcuma wenyujin with data available.

Applications De Recherche Scientifique

Médecine traditionnelle chinoise

La curcumenone est un composant de Curcuma wenyujin, un membre de la famille Curcuma zedoaria, qui a une longue histoire dans la médecine traditionnelle chinoise (MTC) en raison de ses nombreux constituants biologiquement actifs .

Activité anti-inflammatoire

La this compound aurait des propriétés anti-inflammatoires. Cela la rend potentiellement utile dans le traitement des maladies où l'inflammation joue un rôle clé .

Activité antioxydante

La this compound présente également une activité antioxydante. Cela signifie qu'elle peut neutraliser les radicaux libres nocifs dans le corps, ce qui peut aider à prévenir diverses maladies et à ralentir le processus de vieillissement .

Activité anti-bactérienne

Le composé s'est avéré avoir des propriétés anti-bactériennes, ce qui le rend potentiellement utile dans la lutte contre les infections bactériennes .

Activité anti-diabétique

La recherche a indiqué que la this compound pourrait avoir des propriétés anti-diabétiques, suggérant qu'elle pourrait être bénéfique dans la prise en charge du diabète .

Activité anticancéreuse

La this compound a montré une activité anticancéreuse, en particulier contre MCF-7, un type de cellule cancéreuse du sein . Cela suggère qu'elle pourrait potentiellement être utilisée dans les stratégies de traitement du cancer.

Traitement de l'ostéoporose

La this compound s'est avérée améliorer l'ostéoporose, une affection qui affaiblit les os et les rend plus sujets aux fractures .

Amélioration de la biodisponibilité

Bien que la biodisponibilité de la this compound soit actuellement faible, des recherches sont en cours sur des méthodes pour l'améliorer afin d'accroître son efficacité. Les stratégies explorées comprennent la diminution de son métabolisme ou l'augmentation de l'absorption par la formation de nanoparticules .

Mécanisme D'action

Target of Action

Curcumenone, also known as (1S,6beta)-1beta-Methyl-4-(1-methylethylidene)-7beta-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one, is a natural compound derived from the Curcuma zedoaria family Curcumin, a related compound, has been shown to interact with multiple signaling molecules such as inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase i, xanthine oxidase, proteasome, hiv1 integrase, hiv1 protease, sarco (endo) plasmic reticulum ca 2+ atpase, dna methyltransferases 1, ftsz protofilaments, carrier proteins, and metal ions .

Mode of Action

Curcumin, a similar compound, has been shown to suppress a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . Curcumin also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .

Biochemical Pathways

Curcumin, a related compound, has been shown to affect multiple biochemical pathways. It has been reported to modulate the NF-κB, MAPK, and Akt signaling pathways . These pathways are involved in inflammation, cell survival, and proliferation. The modulation of these pathways by curcumin leads to its anti-inflammatory, anti-oxidant, and anti-cancer activities .

Pharmacokinetics

Curcumin, a related compound, has been reported to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . These factors limit the therapeutic efficacy of curcumin .

Result of Action

Curcumin, a related compound, has been shown to inhibit cell proliferation and induce apoptosis . It also exerts anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .

Action Environment

It is known that the bioavailability and stability of related compounds like curcumin can be influenced by factors such as ph, temperature, and the presence of other compounds

Analyse Biochimique

Biochemical Properties

Curcumenone interacts with various enzymes, proteins, and other biomolecules, exerting different pharmacological effects. It has been reported to have anti-inflammatory, antioxidant, antibacterial, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis

Cellular Effects

This compound influences cell function in a variety of ways. It has been shown to have anti-proliferative effects, suggesting that it may inhibit cell growth or division . It also has antioxidant properties, which means it can protect cells from damage caused by free radicals

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and the exact metabolic pathways involved are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Propriétés

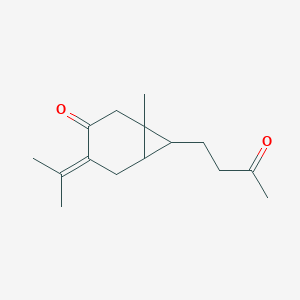

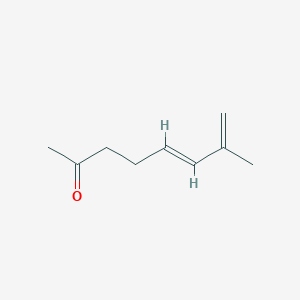

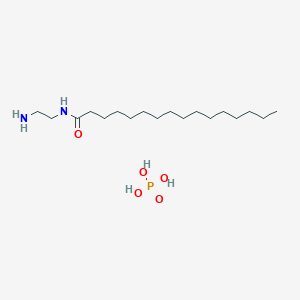

IUPAC Name |

1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZJLWLCLJEXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100347-96-4 | |

| Record name | Curcumenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)

![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)

![2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride](/img/structure/B9264.png)